molecular formula C16H12Cl3N5OS B2705785 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide CAS No. 843620-70-2

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2705785
CAS No.: 843620-70-2
M. Wt: 428.72
InChI Key: AIKFUJRPFDNRFO-UHFFFAOYSA-N
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Description

The compound “2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole ring, a sulfanyl group, and an acetamide group .


Synthesis Analysis

While specific synthesis steps for this compound are not available, it’s likely that the compound could be synthesized through a series of reactions involving nucleophilic substitution, cyclization to form the triazole ring, and amide coupling .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the triazole ring and the acetamide group would likely contribute to the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Vibrational Spectroscopic Signatures and Molecular Interactions

Research conducted by S. J. Jenepha Mary, S. Pradhan, and C. James (2022) utilized vibrational spectroscopy to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. This study provides insights into the molecule's geometric equilibrium, intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Natural bond orbital analysis highlighted the stability arising from stereo-electronic interactions, offering a deeper understanding of its potential therapeutic applications.

Antimicrobial Applications

A study by P. Sah, Pratibha Bidawat, M. Seth, and Chandra Prakash Gharu (2014) explored the synthesis of formazans from Mannich base derivatives, demonstrating moderate antimicrobial activity. This research contributes to the development of new antimicrobial agents by leveraging the chemical properties of related compounds.

Antiexudative Activity

Research by N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, and A. Demchenko (2019) on the synthesis of pyrolin derivatives revealed significant antiexudative properties. This highlights the potential therapeutic benefits of such compounds in reducing inflammation and edema, providing a foundation for further pharmacological exploration.

Enzyme Inhibition Studies

A study focused on cholinesterase inhibition by N. Riaz, M. Iftikhar, M. Saleem, Aziz‐ur‐Rehman, Safdar Hussain, Fatima Rehmat, Zainab Afzal, Saba Khawar, M. Ashraf, and Mariya al-Rashida (2020) synthesized new N-aryl derivatives showing moderate to good activities against acetylcholinesterase and butyrylcholinesterase. This research underscores the potential use of these compounds in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease.

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. If it has biological activity, it could potentially be explored as a pharmaceutical compound .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3N5OS/c17-10-3-1-9(2-4-10)15-22-23-16(24(15)20)26-8-14(25)21-13-6-11(18)5-12(19)7-13/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKFUJRPFDNRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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